N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide
Overview
Description
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzoxazole ring, followed by the introduction of the carbamothioyl and nitrobenzamide groups. Common reagents used in these reactions include 2-aminophenol, aldehydes, isothiocyanates, and nitrobenzoyl chlorides. The reaction conditions usually involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like acids or bases to facilitate the reactions .
Chemical Reactions Analysis
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: It has shown potential in anticancer research, particularly against colorectal carcinoma cell lines. Its anti-inflammatory properties are also being explored for therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and pigments
Mechanism of Action
The mechanism of action of N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide involves its interaction with various molecular targets. The compound can inhibit the growth of microbial cells by interfering with their cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate multiple biological processes makes it a promising candidate for further research .
Comparison with Similar Compounds
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-fluorobenzamide: This compound has a similar structure but with a fluorine atom instead of a nitro group, which may result in different biological activities and chemical properties.
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide: The presence of a methoxy group can enhance the compound’s solubility and potentially its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-3-15-7-12-21-19(13-15)26-23(32-21)16-8-10-17(11-9-16)25-24(33)27-22(29)18-5-4-6-20(14(18)2)28(30)31/h4-13H,3H2,1-2H3,(H2,25,27,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZMGMKSJBAWBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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